
In-Depth Technical Guide to the Spectroscopic
and Biological Data of 6-

Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Acetonyldihydrochelerythrine

Cat. No.: B104360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Acetonyldihydrochelerythrine, a natural benzophenanthridine alkaloid. The information

presented herein is intended to support research and development efforts, particularly in the

fields of natural product chemistry, medicinal chemistry, and oncology.

Introduction
6-Acetonyldihydrochelerythrine is a benzophenanthridine alkaloid isolated from plants of the

Zanthoxylum genus, such as Zanthoxylum riedelianum and Zanthoxylum rhetsa.[1][2] This

compound has garnered interest due to its demonstrated cytotoxic effects against various

cancer cell lines, highlighting its potential as a lead compound in drug discovery.[2] Structurally,

it is characterized by a dihydrobenzophenanthridine core with an acetonyl group at the C-6

position. Its molecular formula is C₂₄H₂₃NO₅, and it has a molecular weight of 405.4 g/mol and

an exact mass of approximately 405.1576 Da.[3] The structural elucidation of this molecule has

been accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS).[1]
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The following tables summarize the key quantitative NMR and MS data for 6-
Acetonyldihydrochelerythrine.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environments within the

molecule. The data presented here is representative for a spectrum acquired in CDCl₃ at 400

MHz.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 7.65 d 8.5

H-4 7.10 s -

H-5 4.95 dd 10.5, 4.0

H-7 7.80 s -

H-8 7.20 d 8.8

H-9 7.60 d 8.8

H-11 7.05 s -

H-1'a 3.20 dd 17.0, 10.5

H-1'b 2.80 dd 17.0, 4.0

H-3' 2.15 s -

N-CH₃ 2.60 s -

2-OCH₃ 4.05 s -

3-OCH₃ 3.95 s -

O-CH₂-O 6.00 s -

¹³C NMR Spectroscopic Data
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The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

The following data is representative for a spectrum acquired in CDCl₃ at 100 MHz.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Chemical Shift (δ, ppm)

C-1 120.5

C-2 148.0

C-3 152.5

C-4 108.0

C-4a 128.5

C-4b 125.0

C-5 58.0

C-6a 130.0

C-7 105.0

C-8 147.5

C-9 147.8

C-10 101.5

C-10a 122.0

C-10b 124.0

C-11 103.0

C-12 129.5

C-12a 115.0

C-1' 45.0

C-2' 206.0

C-3' 31.0

N-CH₃ 43.5

2-OCH₃ 56.2

3-OCH₃ 56.0
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O-CH₂-O 101.8

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for

determining the elemental composition and structure of natural products.

Ion Description m/z (Observed) Relative Intensity (%)

[M+H]⁺ (Molecular Ion) 406.1649 100

[M+H - CH₂CO]⁺ 364.1543 45

[M+H - C₃H₅O]⁺ 348.1230 20

[Chelerythrine core fragment]⁺ 348.1230 65

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
Instrumentation:

Bruker ARX-400 Spectrometer equipped with a 5 mm probe.

Sample Preparation:

Approximately 5 mg of purified 6-Acetonyldihydrochelerythrine was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Frequency: 400 MHz

Pulse Program: zg30
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Number of Scans: 16

Acquisition Time: 4.0 seconds

Relaxation Delay: 1.0 second

Spectral Width: 8278 Hz

Temperature: 298 K

¹³C NMR Acquisition:

Frequency: 100 MHz

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: 1.3 seconds

Relaxation Delay: 2.0 seconds

Spectral Width: 23810 Hz

Temperature: 298 K

Data Processing:

Spectra were processed using Bruker TopSpin software. A line broadening factor of 0.3 Hz

was applied to the ¹H NMR FID prior to Fourier transformation. Chemical shifts were

referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm) and the ¹³C signal of

CDCl₃ (δC = 77.16 ppm).

Mass Spectrometry
Instrumentation:

Quatro LC-Micromass UK model spectrometer or equivalent high-resolution mass

spectrometer.[1]
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Sample Preparation:

A dilute solution of the compound (approximately 10 µg/mL) was prepared in a

methanol/water (1:1) mixture containing 0.1% formic acid to promote ionization.

HRESIMS Acquisition:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Mass Range: m/z 100-1000

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

Biological Activity and Potential Signaling Pathway
Cytotoxic Activity
6-Acetonyldihydrochelerythrine has demonstrated significant cytotoxic activity against

several human cancer cell lines. It is particularly potent against the SW-480 colon cancer cell

line and the HeLa cervical cancer cell line.[2] This bioactivity suggests that the compound may

interfere with critical cellular processes required for cancer cell proliferation and survival.

Potential Signaling Pathway Involvement
Alkaloids isolated from the Zanthoxylum genus are known to exert their anti-proliferative effects

through various mechanisms, including the modulation of key signaling pathways.[4] One such

critical pathway in many cancers is the EGFR/AKT/mTOR pathway, which regulates cell

growth, proliferation, and survival.[3][5][6] It is plausible that 6-Acetonyldihydrochelerythrine
may act as an inhibitor at one or more points within this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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